molecular formula C18H20N2O5S2 B2601949 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941901-70-8

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2601949
CAS No.: 941901-70-8
M. Wt: 408.49
InChI Key: GXYUPXCSYPJAPY-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a sulfonamide-linked 4-methoxyphenyl group at position 2.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-25-11-6-8-12(9-7-11)27(23,24)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)26-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUPXCSYPJAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonylacetamido Group: This step involves the reaction of the tetrahydrobenzo[b]thiophene intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The final step includes the coupling of the sulfonylacetamido intermediate with a methoxyphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylacetamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonylacetamido derivatives.

Scientific Research Applications

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Synthetic Complexity: Piperazine derivatives require longer reaction times (8–12 h) but achieve higher yields (70–80%) compared to thiazolidinone analogs (53%) .

Acetylcholinesterase (AChE) Inhibition

  • IIId (4-Methoxyphenylpiperazine analog) : Exhibited 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) due to additional hydrogen bonding with Phe288 .

Antioxidant Activity

  • 92b (Cyanoacetamido analog): Scavenged 55.5% of nitric oxide radicals at 100 μM, attributed to the electron-deficient cyano group enhancing radical stabilization .
  • Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-...: Derivatives showed DPPH scavenging up to 72%, with electron-donating substituents (e.g., -OCH$_3$) improving activity .

Antibacterial/Antifungal Activity

  • Compound I (Schiff base analog): Demonstrated activity against S. aureus and C. albicans, highlighting the role of the imino group in membrane disruption .

Physicochemical Properties

  • Melting Points: Piperazine derivatives (IIId: 234–236°C) exhibit higher melting points than cyanoacetamido analogs (92b: ~200°C), likely due to stronger intermolecular interactions .
  • Solubility: Sulfonyl and cyano groups may reduce aqueous solubility compared to piperazine derivatives, which benefit from basic nitrogen atoms .

Q & A

Basic: What are the optimized synthetic routes for 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how do reaction parameters influence yield?

Answer:
The compound is synthesized via a multi-step route involving:

  • Step 1: Preparation of the tetrahydrobenzo[b]thiophene core through cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives under reflux in ethanol or dioxane (8–12 hours, 65–80°C) .
  • Step 2: Sulfonylation of the acetamido group using 4-methoxyphenylsulfonyl chloride in dry dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts .
  • Critical parameters:
    • Solvent choice: Ethanol or dioxane for cyclization; DCM for sulfonylation.
    • Reflux time: Extended reflux (8–12 hours) improves cyclization yields (~70–80%) .
    • Purification: Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) removes unreacted intermediates .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:
Structural confirmation requires a combination of:

  • IR spectroscopy: Detects key functional groups (e.g., NH/NH₂ stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹, and sulfonyl S=O at ~1350/1150 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., tetrahydrobenzo[b]thiophene aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8 ppm) and carbon signals (amide carbonyl at ~170 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., M⁺ peak at m/z 475.12 for C₁₉H₂₁N₂O₅S₂) and isotopic patterns .

Advanced: How does the 4-methoxyphenylsulfonyl group enhance acetylcholinesterase (AChE) inhibition compared to other substituents?

Answer:
The 4-methoxyphenylsulfonyl moiety contributes to:

  • Hydrogen bonding: The sulfonyl oxygen forms three H-bonds with Phe288 in the AChE active site, increasing binding affinity .
  • Electron-donating effects: The methoxy group improves electron density, stabilizing interactions with the catalytic triad (e.g., Ser203, His447) .
  • Comparative data: Derivatives with this group show 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40% inhibition) under identical conditions .

Advanced: What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Answer:
Discrepancies arise from pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration). Mitigation strategies include:

  • Metabolic profiling: Use liver microsomes to identify unstable metabolites; modify substituents (e.g., replace methoxy with halogens for enhanced stability) .
  • Dosing optimization: Adjust in vivo doses based on bioavailability studies (e.g., subcutaneous vs. oral administration) .
  • Target engagement assays: Measure brain AChE activity post-administration to confirm target modulation .

Advanced: How can the amide linker be modified to improve pharmacological activity while retaining target specificity?

Answer:
The amide linker’s flexibility and H-bonding capacity are critical. Modifications include:

  • Rigidification: Replace the acetamido group with a heterocyclic spacer (e.g., thiazolidinone) to reduce conformational entropy, as seen in EU1794-29 (53% yield, improved NMDAR binding) .
  • Bioisosteric replacement: Substitute the sulfonyl group with phosphonate or carboxylate to enhance water solubility without losing affinity .
  • Pro-drug approaches: Introduce ester moieties (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) for improved CNS penetration .

Advanced: What in vivo models are most appropriate for evaluating this compound’s efficacy in neurodegenerative disease research?

Answer:

  • Alzheimer’s models:
    • Scopolamine-induced amnesia in Wistar rats: Measures cognitive rescue via Morris water maze or passive avoidance tests .
    • Transgenic APP/PS1 mice: Assesses amyloid-beta plaque reduction and synaptic plasticity .
  • Parkinson’s models:
    • 6-OHDA-lesioned rats: Evaluates dopaminergic neuron protection using rotational behavior assays .
    • Dosing: 10–20 mg/kg intraperitoneal, with pharmacokinetic sampling at 0.5, 2, and 6 hours post-dose .

Methodological: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Process intensification: Use microwave-assisted synthesis to reduce cyclization time from 12 hours to 2–3 hours .
  • Catalyst screening: Test Brønsted acids (e.g., p-TSA) or Lewis acids (ZnCl₂) to accelerate sulfonylation .
  • Workflow integration: Employ continuous-flow reactors for intermediates like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to minimize batch variability .

Methodological: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage: Store at –20°C in amber vials under argon to prevent oxidation of the sulfonyl and amide groups .
  • Solubility: Use DMSO for in vitro assays (stock solutions ≤10 mM) to avoid precipitation .
  • Handling: Wear nitrile gloves and use fume hoods due to skin/eye irritation risks (GHS Category 2A) .

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